molecular formula C22H21F2N3O3 B2803420 8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-19-5

8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2803420
CAS No.: 1021081-19-5
M. Wt: 413.425
InChI Key: BXBBNWJAPVEBST-UHFFFAOYSA-N
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Description

The compound “8-(2,6-Difluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It likely contains a spirocyclic system, which is a feature found in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “8-Benzyl-2,8-diazaspiro[4.5]decane” and “1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride” have been synthesized . These methods could potentially be adapted for the synthesis of the requested compound .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a spirocyclic system .

Scientific Research Applications

Flame Retardants and Environmental Impact

  • Novel Brominated Flame Retardants : A comprehensive review on the occurrence of novel brominated flame retardants (NBFRs) in various environments, highlighting the necessity for further research into their occurrence, environmental fate, and toxicity due to increasing applications. This review emphasizes the significant knowledge gaps for many NBFRs not included in monitoring programs, indicating a need for optimized analytical methods and further research on their impact on indoor environments and potential leaching into the ecosystem (Zuiderveen et al., 2020).

Polymer Science and Material Applications

  • Polymeric Materials : Discussion on plastic scintillators based on polymethyl methacrylate, focusing on the scintillation properties of these materials when doped with various luminescent dyes. The study explores the potential for replacing conventional solvents in these scintillators and examines their efficiency, stability, and suitability for various applications, including their potential environmental impact (Salimgareeva & Kolesov, 2005).

Ionic Liquids and CO2 Conversion

  • Ionic Liquids for CO2 Capture and Conversion : A review focusing on the use of ionic liquids, particularly those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, for the liquid–liquid and solid–liquid phase behavior with aliphatic and aromatic solutes. This research highlights the potential applications of these ionic liquids in environmental and separation processes, including the capture and conversion of CO2 into valuable products (Visak et al., 2014).

Environmental Degradation and Pollutants

  • Microbial Degradation of Polyfluoroalkyl Chemicals : This review delves into the biodegradability of polyfluoroalkyl chemicals in the environment, focusing on their degradation into perfluoroalkyl acids (PFAAs) through microbial and abiotic processes. The study calls for more research on the direct detection of precursor chemicals and their degradation pathways to better assess their environmental fate and impact (Liu & Avendaño, 2013).

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as exploration of its potential biological activity .

Properties

IUPAC Name

8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3/c23-16-7-4-8-17(24)18(16)19(28)26-13-10-22(11-14-26)20(29)27(21(30)25-22)12-9-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBBNWJAPVEBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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